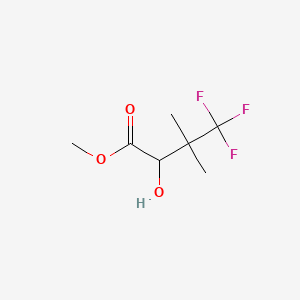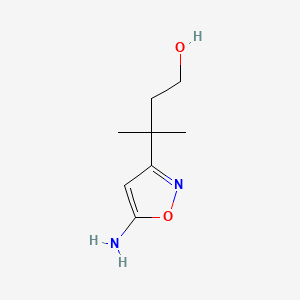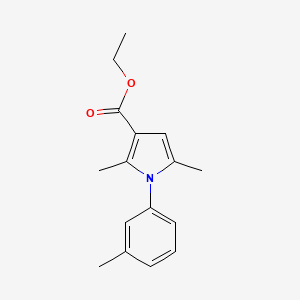![molecular formula C10H20F2O3Si B6605372 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid CAS No. 2803834-73-1](/img/structure/B6605372.png)
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid (TBDFBA) is a small molecule that has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, in organic synthesis. TBDFBA has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid acts as an electrophile in the Wittig reaction, and is capable of forming carbon-carbon bonds with aldehydes and ketones. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product.
Biochemical and Physiological Effects
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators, and the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a versatile and efficient reagent for the synthesis of various compounds in organic synthesis. It is relatively inexpensive, and is easy to use in laboratory experiments. However, it is important to note that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a highly reactive compound and must be handled with care. It is also important to note that 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a volatile compound and must be stored in a cool, dry place.
Orientations Futures
Due to its biochemical and physiological effects, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has potential applications in the development of novel therapeutic agents for the treatment of various diseases, including cancer and inflammatory diseases. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be used to develop new fluorescent probes for imaging applications, and to develop new small molecules for drug discovery and development. 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could also be used to develop new peptides, proteins, and carbohydrates. Finally, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is synthesized through a process known as the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product. The Wittig reaction is a versatile and efficient method for synthesizing 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.
Applications De Recherche Scientifique
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of peptides, proteins, and carbohydrates. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in the synthesis of fluorescent probes for imaging applications, and for the synthesis of small molecules for drug discovery and development.
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O3Si/c1-9(2,3)16(4,5)15-7-10(11,12)6-8(13)14/h6-7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKAIXJXYNDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
